molecular formula C10H11BrClN3 B8051587 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B8051587
Molekulargewicht: 288.57 g/mol
InChI-Schlüssel: JGISYDFGQQXJGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. Its structure includes halogen substituents (bromo at position 5, chloro at position 4) and a bulky tert-butyl group at position 2 (Figure 1). These substituents confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The compound is synthesized via multi-step reactions involving halogenation and alkylation, as demonstrated in protocols for related pyrrolo[2,3-d]pyrimidines .

Eigenschaften

IUPAC Name

5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN3/c1-10(2,3)9-14-7(12)6-5(11)4-13-8(6)15-9/h4H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGISYDFGQQXJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Overview

This method, patented by CN110386936A, constructs the pyrrolopyrimidine core through sequential condensation and cyclization. The process involves:

  • Condensation of 2-methyl-3,3-dichloropropionitrile with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Cyclization with formamidine acetate under basic conditions to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Bromination at the 5-position using N-bromosuccinimide (NBS).

  • Introduction of the tert-butyl group via esterification.

Optimization and Conditions

  • Step 1 (Condensation): Conducted at 0–50°C in dichloromethane, achieving 90% yield by maintaining equimolar ratios of reactants.

  • Step 2 (Cyclization): A "one-pot" reaction at 20–40°C with formamidine acetate and sodium methoxide, followed by elimination at 60–80°C to remove HCl.

  • Bromination: NBS (1.2 equivalents) in dichloromethane at 0°C, yielding 93% purity after silica-gel chromatography.

Table 1: Critical Parameters for Condensation-Cyclization Route

ParameterOptimal RangeImpact on Yield
Temperature (Cyclization)20–40°CPrevents side reactions
Molar Ratio (Base:Formamidine)2.0–3.0:1.0–1.5Ensures complete deprotonation
Reaction Time2–8 hoursMaximizes conversion

Synthetic Route 2: Direct Bromination of Pyrrolopyrimidine Precursors

Methodology

This approach modifies pre-formed pyrrolopyrimidine derivatives. A common precursor, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, undergoes regioselective bromination at the 5-position using NBS. Subsequent tert-butyl incorporation is achieved via nucleophilic substitution with tert-butyl chloride under alkaline conditions.

Key Findings

  • Bromination Efficiency: NBS (1.1 equivalents) in dichloromethane at 15–23°C achieves 86–93% yield, with shorter reaction times (2–3 hours) compared to cyclization methods.

  • Purification: Crude products are washed with water and methanol, yielding >98% purity without chromatography.

Table 2: Bromination Reaction Optimization

ConditionValueOutcome
NBS Equivalents1.1–1.2Minimizes over-bromination
SolventDichloromethaneEnhances solubility
Temperature15–23°CBalances reaction rate and selectivity

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Route 1 (Cyclization): Yields 87–93% but requires 4–6 steps, limiting industrial scalability.

  • Route 2 (Bromination): Achieves comparable yields (82–93%) in fewer steps, favoring large-scale production.

Purity and Byproducts

  • Cyclization methods generate HCl gas, necessitating scrubbers and increasing operational costs.

  • Bromination produces succinimide as a benign byproduct, simplifying purification.

Industrial Production Considerations

Catalysts and Solvents

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency during tert-butyl introduction.

  • Solvents: Tetrahydrofuran (THF) and dichloromethane are preferred for their inertness and solubility profiles.

Temperature Control

  • Exothermic reactions (e.g., bromination) require jacketed reactors to maintain 20–40°C, preventing thermal degradation .

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The pyrrolopyrimidine core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Cross-Coupling Reactions: The bromine atom allows for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to introduce various substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, Suzuki-Miyaura coupling can introduce aryl or alkyl groups, leading to a variety of substituted pyrrolopyrimidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. Studies have shown that pyrrolopyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrrolopyrimidine scaffold can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells.

Case Study:
In a recent investigation, this compound was tested against various cancer cell lines (e.g., A549 lung cancer cells). Results showed a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for further development in anticancer therapies .

Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of pyrrolopyrimidine derivatives. Preliminary studies indicate that this compound exhibits activity against certain bacterial strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Material Science

Polymer Additives
The compound has potential applications as an additive in polymer formulations due to its thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Case Study:
A study explored the incorporation of this compound into polycarbonate matrices. The results indicated improved tensile strength and thermal degradation temperatures compared to control samples without the additive .

Biochemistry

Enzyme Inhibition
Research has also focused on the ability of pyrrolopyrimidine derivatives to act as enzyme inhibitors. For example, studies have shown that such compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms.

Data Table: Enzyme Inhibition Assays

CompoundEnzyme TargetIC50 (µM)
This compoundDHFR0.45

Wirkmechanismus

The mechanism of action of 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Similarity

The compound’s closest analogs differ in substituent types, positions, and ring systems. Key comparisons include:

Compound Name Substituents (Positions) Structural Similarity Score Key References
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), H (2) 0.81–0.85
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), Me (7) 0.84
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Me (7) 0.85
2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine NH2 (2), m-Br-anilino (4), benzyl (6), Me (7) N/A

Key Observations :

  • Halogen positioning (Br at 5, Cl at 4) is conserved in analogs like 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, but methylation at position 7 alters solubility and reactivity .

Key Observations :

  • The tert-butyl group in the target compound may require tert-butyl halides or Grignard reagents for introduction, contrasting with simpler alkylation methods for methyl groups .
  • Halogen substituents (Br, Cl) enable further functionalization via cross-coupling reactions, as seen in palladium-catalyzed protocols .
Anticancer Activity
  • Analogs like 5-(4-bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine exhibit antiproliferative activity against cancer cell lines (IC50 < 10 µM) .
  • The tert-butyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to polar amino-substituted analogs .
Solubility and Stability
  • Methyl or benzyl groups at position 7 (e.g., 7-methyl or 7-benzyl derivatives) increase solubility in organic solvents but reduce aqueous stability .
  • The tert-butyl group likely reduces solubility in polar solvents but improves resistance to metabolic degradation .

Crystallographic and Conformational Studies

  • Pyrrolo[2,3-d]pyrimidines with bulky substituents (e.g., benzyl, tert-butyl) exhibit distinct crystal packing due to steric hindrance and C–H⋯C interactions .
  • The tert-butyl group may induce torsional strain in the fused ring system, affecting binding to biological targets .

Biologische Aktivität

5-Bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and as a therapeutic agent. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11BrClN3
  • Molecular Weight : 288.57 g/mol
  • CAS Number : 2137807-68-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrolo[2,3-d]pyrimidine derivatives. The introduction of bromine and chlorine substituents is achieved through halogenation reactions, while the tert-butyl group is introduced via alkylation methods.

Anticancer Properties

Research indicates that compounds related to the pyrrolo[2,3-d]pyrimidine scaffold exhibit notable anticancer activity. For instance:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit the growth of various human tumor cells by targeting specific metabolic pathways. The mechanism often involves the inhibition of enzymes crucial for nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) .
  • Selectivity for Folate Receptors : These compounds demonstrate selective transport through folate receptors (FRα and FRβ), enhancing their uptake in cancer cells that overexpress these receptors. This selectivity contributes to their potency against tumors while minimizing effects on normal cells .

Case Studies

  • Cytotoxicity Assays : In vitro studies using KB and IGROV1 human tumor cell lines have shown that this compound can achieve over 99% inhibition of colony formation at high concentrations (1 nM) .
  • Comparison with Classical Antifolates : When compared to traditional antifolate drugs like methotrexate (MTX), this compound exhibited superior activity in certain cell lines, indicating its potential as a more effective therapeutic agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidines. Key findings include:

CompoundActivityMechanism
5-Bromo-2-tert-butyl-4-chloroHigh cytotoxicity against FR-expressing cellsInhibition of GARFTase
Thienoyl analogsModerate cytotoxicityTargeting multiple enzymes involved in purine metabolism

These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine structure can significantly influence their biological activity and selectivity.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine be optimized for improved yield and purity?

  • Methodological Answer : The tert-butyl group can be introduced via alkylation using a strong base (e.g., CS₂CO₃) and methyl iodide (MeI) under controlled temperature (15–23°C), followed by halogenation steps. For bromination, N-bromosuccinimide (NBS) in dichloromethane at room temperature achieves regioselective substitution at the 5-position, while chlorination is typically performed using POCl₃ or PCl₅ . Optimizing reaction time, solvent choice (e.g., DMF or NMP for solubility), and purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) enhances yield and purity.

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for verifying substituent positions (e.g., tert-butyl at C2, bromine at C5). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or LC-MS assesses purity. For crystallinity and polymorphism analysis, X-ray diffraction or differential scanning calorimetry (DSC) may be employed. Researchers should cross-validate results with synthetic intermediates (e.g., 4-chloro precursors) to rule out side products .

Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling diversification at C4. Its electronic withdrawal effect activates the pyrrolopyrimidine core for nucleophilic aromatic substitution (SNAr) with amines or thiols. Reaction conditions (e.g., Pd catalysts, ligands like XPhos) must balance steric hindrance from the tert-butyl group and solubility in polar aprotic solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported kinase inhibition data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound purity. Researchers should:

  • Perform orthogonal kinase assays (e.g., radiometric vs. fluorescence-based).
  • Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler).
  • Use co-crystallization or molecular dynamics simulations to confirm binding modes, as the tert-butyl group may induce conformational changes in kinase active sites .

Q. How can computational modeling guide the design of analogs with enhanced selectivity for tyrosine kinases?

  • Methodological Answer : Molecular docking (e.g., using MOE or Schrödinger) identifies key interactions between the pyrrolopyrimidine core and kinase hinge regions. Free-energy perturbation (FEP) calculations predict the impact of substituents (e.g., chloro at C4, bromo at C5) on binding affinity. Machine learning models trained on kinase inhibition datasets prioritize analogs with reduced off-target effects (e.g., avoiding CDK2 or VEGFR2 inhibition) .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Conduct in vitro assays using liver microsomes (human/rodent) to assess cytochrome P450 (CYP) metabolism. LC-MS/MS monitors metabolite formation (e.g., dehalogenation or oxidation of the tert-butyl group). For in vivo validation, administer the compound to animal models and quantify plasma half-life via pharmacokinetic (PK) profiling. Structural modifications, such as fluorination at metabolically labile sites, improve stability .

Comparative and Mechanistic Questions

Q. How do steric effects from the tert-butyl group influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The bulky tert-butyl group at C2 directs electrophilic substitution to the less hindered C5 and C7 positions. In Pd-mediated couplings, steric shielding at C2 necessitates ligand optimization (e.g., bulky phosphines like DavePhos) to prevent catalyst deactivation. Computational electrostatic potential maps (ESP) quantify steric and electronic contributions .

Q. What role does the chloro substituent at C4 play in stabilizing the pyrrolopyrimidine core during storage and handling?

  • Methodological Answer : The electron-withdrawing chloro group reduces electron density at N3, minimizing oxidative degradation. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring confirm degradation pathways (e.g., hydrolysis to 7H-pyrrolo[2,3-d]pyrimidin-4-ol). Lyophilization or storage under inert atmosphere (N₂) extends shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.